

An In-depth Technical Guide to 3,3'-Bis(trifluoromethyl)benzophenone

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Compound of Interest

Compound Name: 3,3'-
Bis(trifluoromethyl)benzophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,3'-Bis(trifluoromethyl)benzophenone**, a fluorinated aromatic ketone of significant interest in materials science and medicinal chemistry. This document details its physicochemical properties, a detailed experimental protocol for its synthesis, expected analytical characterization, and its key applications.

Physicochemical and Spectroscopic Data

3,3'-Bis(trifluoromethyl)benzophenone is a white to light yellow crystalline solid. Its key properties are summarized in the table below. The trifluoromethyl groups significantly influence its electronic properties, enhancing its utility in various applications.

Property	Value	Reference(s)
Molecular Weight	318.22 g/mol	[1]
Molecular Formula	C ₁₅ H ₈ F ₆ O	[1]
CAS Number	1868-00-4	[1]
Melting Point	98 - 102 °C	[2]
Appearance	White to light yellow powder/crystal	[2]
InChIKey	POOXOHISLGOAEF-UHFFFAOYSA-N	[3]
SMILES	C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F	[4]
Purity	>98.0% (GC)	[2]

While full spectral data requires direct access to analytical instrumentation, a summary of expected spectroscopic characteristics is provided below based on the known structure.

Technique	Expected Observations
^1H NMR	Aromatic protons would appear as multiplets in the downfield region (approx. 7.5-8.2 ppm).
^{13}C NMR	Signals for the carbonyl carbon (approx. 195 ppm), quaternary carbons attached to the CF_3 groups, and other aromatic carbons would be observed. The carbon of the CF_3 group would show a characteristic quartet due to C-F coupling.
^{19}F NMR	A singlet corresponding to the six equivalent fluorine atoms of the two CF_3 groups.
FT-IR (cm^{-1})	Strong absorption band for the C=O stretch (approx. 1660-1680 cm^{-1}). C-F stretching vibrations (approx. 1100-1350 cm^{-1}). Aromatic C-H and C=C stretching bands.
Mass Spec (MS)	Molecular ion peak (M^+) at $m/z = 318.0479$.

Synthesis via Friedel-Crafts Acylation: An Experimental Protocol

The most common and direct method for the synthesis of **3,3'-Bis(trifluoromethyl)benzophenone** is the Friedel-Crafts acylation of trifluoromethylbenzene with 3-(trifluoromethyl)benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl_3).

Experimental Protocol

Materials:

- 3-(Trifluoromethyl)benzoyl chloride
- Trifluoromethylbenzene
- Anhydrous aluminum chloride (AlCl_3)

- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), dilute (e.g., 1 M)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate

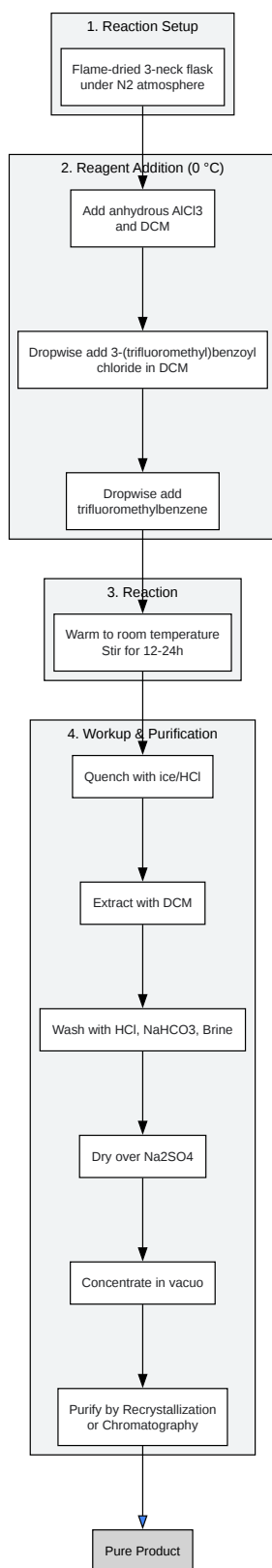
Procedure:

- **Reaction Setup:** Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
- **Catalyst Suspension:** Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
- **Addition of Acyl Chloride:** Dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl_3 suspension, maintaining the temperature at 0 °C.
- **Addition of Aromatic Substrate:** After the addition of the acyl chloride is complete, add trifluoromethylbenzene (1.0-1.2 equivalents) dropwise to the reaction mixture, again ensuring the temperature does not rise above 5 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it over crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.

- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure **3,3'-Bis(trifluoromethyl)benzophenone**.^{[5][6][7]}

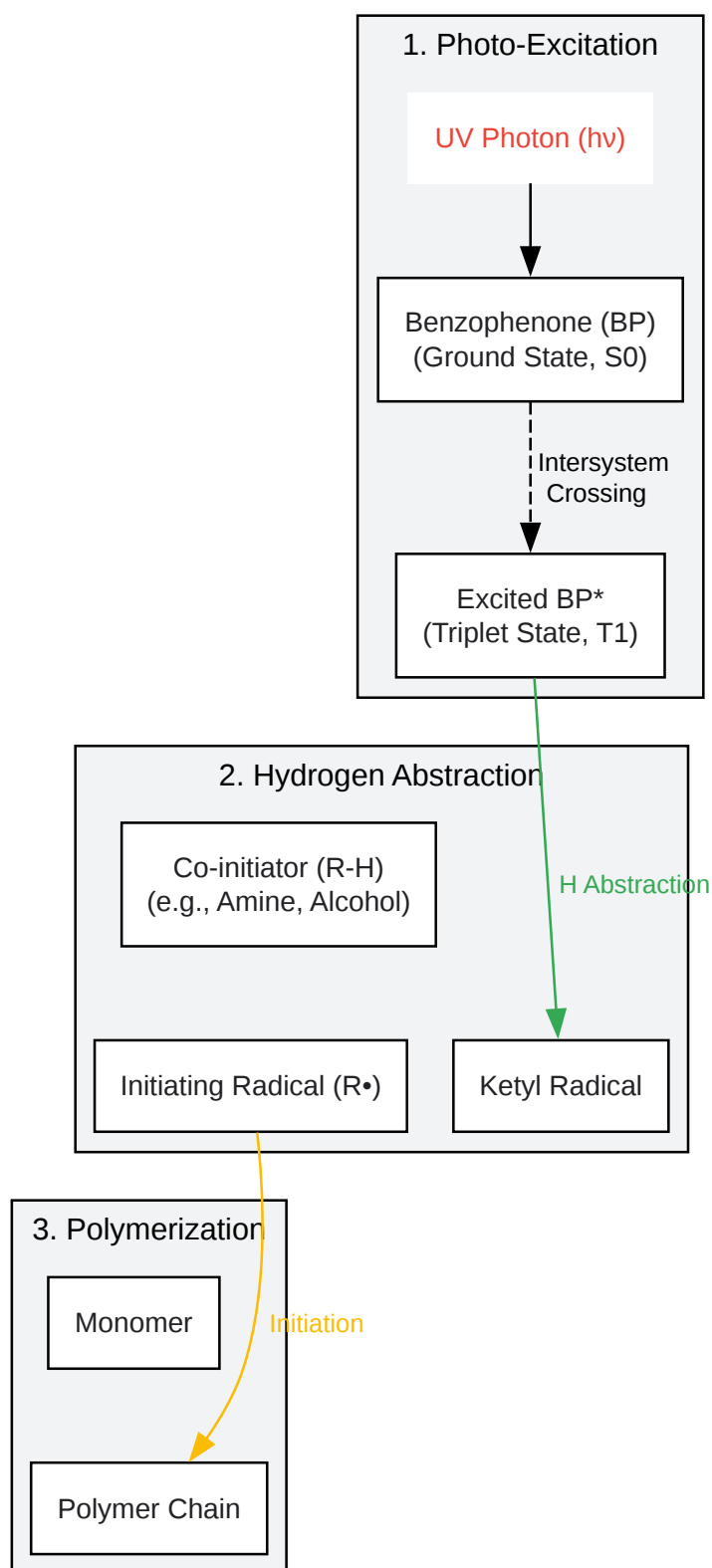
Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and a key application mechanism of **3,3'-Bis(trifluoromethyl)benzophenone**.



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Caption: Experimental workflow for the synthesis of **3,3'-Bis(trifluoromethyl)benzophenone**.



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Caption: Mechanism of Type II photoinitiation using a benzophenone derivative.

Applications and Relevance

Materials Science: A Type II Photoinitiator

3,3'-Bis(trifluoromethyl)benzophenone functions as a Type II photoinitiator.[8] Upon absorption of UV light, the benzophenone moiety is promoted to an excited triplet state. In this state, it is capable of abstracting a hydrogen atom from a synergist molecule (a co-initiator), such as an amine or an alcohol. This process generates a ketyl radical from the benzophenone and a free radical from the co-initiator.[8] The latter radical is typically the primary species that initiates the polymerization of monomers, such as acrylates, making this compound highly useful in UV curing for coatings, adhesives, and 3D printing.[9]

Drug Development: A Fluorinated Building Block

In the realm of drug discovery, the incorporation of trifluoromethyl ($-\text{CF}_3$) groups is a well-established strategy to enhance the pharmacological profile of a molecule.[10][11] The $-\text{CF}_3$ group is highly electronegative and lipophilic, which can lead to:

- **Increased Metabolic Stability:** The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by enzymes like Cytochrome P450, which can increase the drug's half-life.[12]
- **Enhanced Bioavailability:** The lipophilicity of the $-\text{CF}_3$ group can improve a molecule's ability to cross cellular membranes.[12]
- **Modulated Receptor Binding:** The strong electron-withdrawing nature of the $-\text{CF}_3$ group can alter the pKa of nearby functional groups and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with the target protein, potentially increasing binding affinity and selectivity.[12]

The benzophenone core itself is a recognized scaffold in medicinal chemistry and can sometimes be replaced by bioisosteres to fine-tune a drug candidate's properties.[13] Therefore, **3,3'-Bis(trifluoromethyl)benzophenone** serves as a valuable and advanced building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) where high metabolic stability and specific electronic properties are desired.

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